

# Understanding the pharmacodynamics of TL-895 in vivo

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## Compound of Interest

Compound Name: TL-895

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An In-Depth Technical Guide to the In Vivo Pharmacodynamics of **TL-895**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TL-895** (formerly known as M7583) is a potent, orally bioavailable, second-generation irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).<sup>[1][2]</sup> As a covalent, ATP-competitive inhibitor, **TL-895** forms a specific bond with its target, leading to sustained inhibition of kinase activity.<sup>[1][2][3]</sup> Its primary molecular target is BTK, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs the proliferation, survival, and trafficking of B-cells.<sup>[1][4]</sup> **TL-895** also demonstrates high potency against Bone Marrow Kinase X-linked (BMX), another member of the Tec family of kinases.<sup>[5][6][7]</sup>

This high selectivity and potent activity profile have positioned **TL-895** as a promising therapeutic candidate currently under clinical investigation for various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL), and myeloproliferative neoplasms such as Myelofibrosis (MF).<sup>[7][8][9][10][11]</sup> In MF, **TL-895** is hypothesized to act by inhibiting aberrant signaling downstream of activated Janus Kinase 2 (JAK2), thereby reducing cell adhesion, migration, and pro-inflammatory cytokine production that contribute to the disease's pathology.<sup>[5][6][7][12]</sup> This guide provides a detailed overview of the in vivo pharmacodynamics of **TL-895**, summarizing key quantitative data, experimental methodologies, and the core signaling pathways it modulates.

## Quantitative Pharmacodynamic Data

The pharmacodynamic effects of **TL-895** have been characterized through a series of in vitro and ex vivo assays that quantify its potency and cellular impact.

### Table 1: Kinase Inhibitory Potency of TL-895

This table summarizes the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of **TL-895** against its primary targets and other related kinases.

| Kinase Target | Assay Type                  | IC50 / EC50 (nM) | Ki (nM) | Reference  |
|---------------|-----------------------------|------------------|---------|------------|
| BTK           | Recombinant Enzyme Assay    | 1.5              | 11.9    | [3][4][10] |
| BTK           | Auto-phosphorylation (Y223) | 1 - 10           | -       | [2][3]     |
| BMX           | Recombinant Enzyme Assay    | 1.6              | -       | [3][4][7]  |
| BLK           | Recombinant Enzyme Assay    | 10 - 39          | -       | [4][7]     |
| TEC           | Recombinant Enzyme Assay    | 10 - 39          | -       | [4][7]     |
| TXK           | Recombinant Enzyme Assay    | 10 - 39          | -       | [4][7]     |
| ERBB4         | Recombinant Enzyme Assay    | 10 - 39          | -       | [7]        |

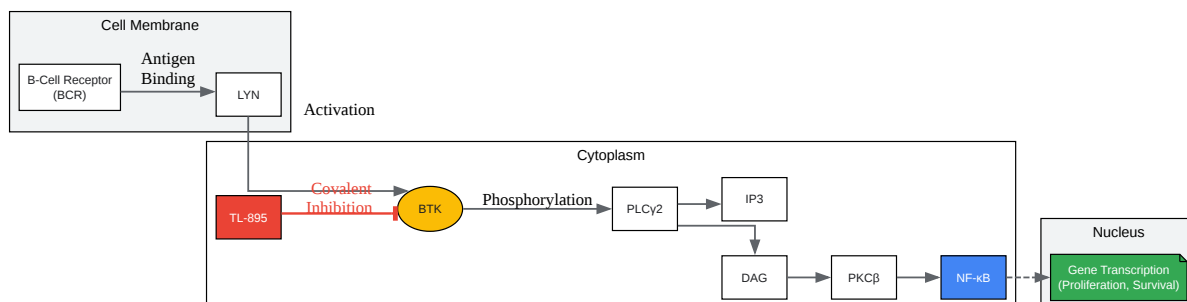
### Table 2: Cellular Pharmacodynamic Effects of TL-895

This table outlines the functional consequences of **TL-895** treatment on various cell types, demonstrating its impact on key pathological processes.

| Pharmacodynamic Endpoint       | Cell/System Context                            | Result                       | Reference  |
|--------------------------------|--|------------------------------|------------|
| Inhibition of Cell Adhesion    | JAK2-V617F mutant cells on VCAM/ICAM           | 40% decrease                 | [5][11]    |
| Inhibition of Chemotaxis       | JAK2-V617F mutant cells toward SDF-1 $\alpha$  | 57% decrease                 | [5][6][11] |
| RAC1 GTPase Activation         | JAK2-V617F mutant cells                        | 39% decrease                 | [5][6]     |
| B-Cell Activation (CD69)       | BCR-stimulated PBMCs                           | EC50: 12 nM                  | [3][7][11] |
| B-Cell Activation (CD69)       | BCR-stimulated whole blood                     | EC50: 21 nM                  | [3][7][11] |
| Cytokine Production Inhibition | Healthy monocytes (IL-8, IL-1 $\beta$ , MCP-1) | EC50: 1-3 nM                 | [7][11]    |
| Tumor Growth Inhibition        | Mino Mantle Cell Lymphoma Xenograft            | Significant Inhibition       |            |
| Tumor Growth Inhibition        | DLBCL Patient-Derived Xenografts               | Inhibition in 5 of 21 models | [2]        |

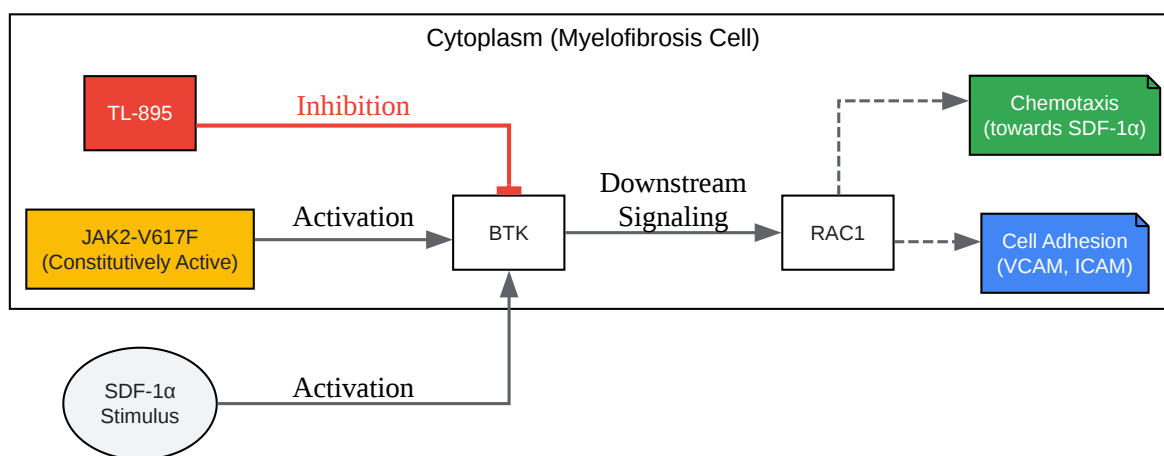
## Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action of **TL-895** and the experimental designs used to evaluate its effects.



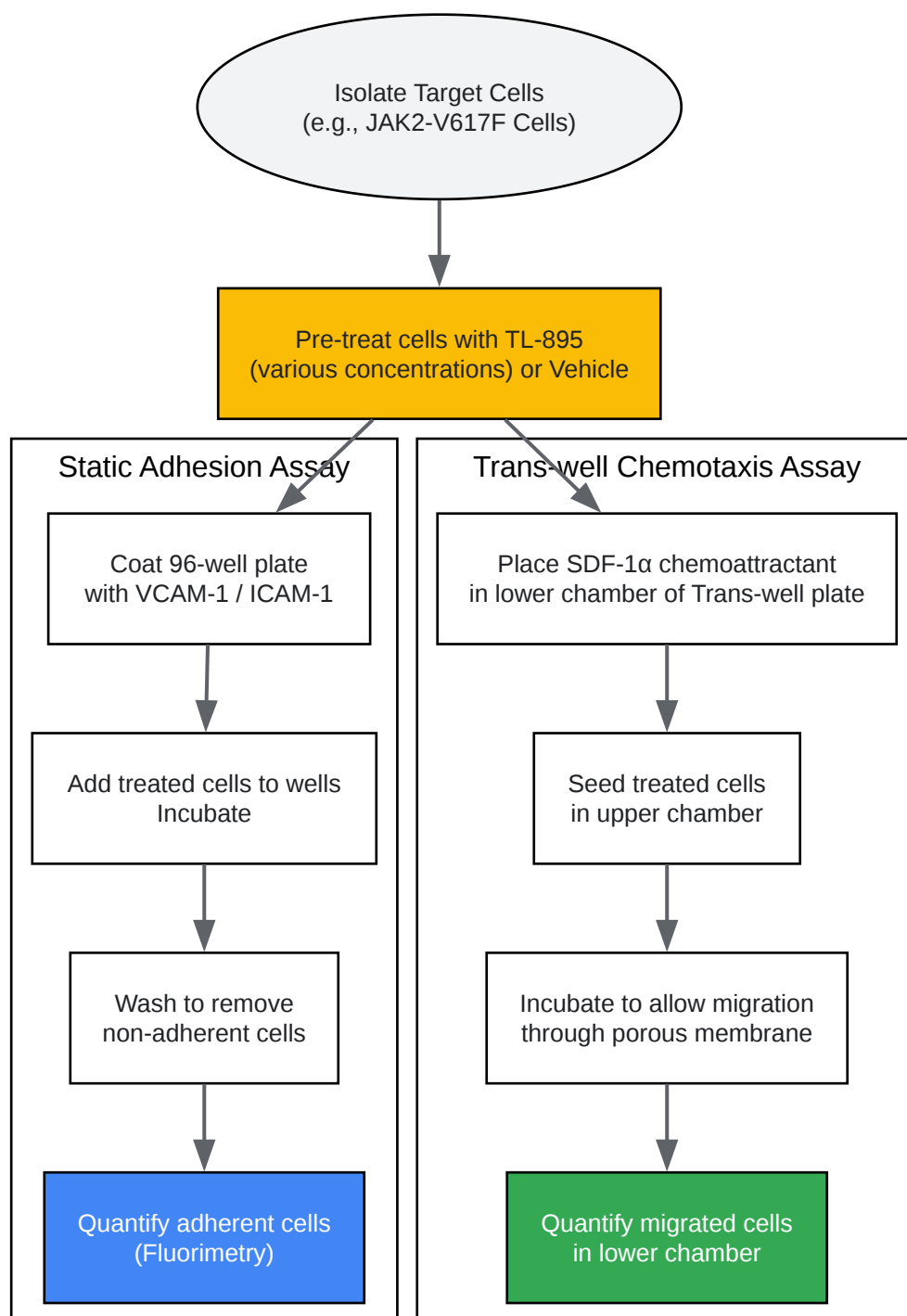
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Caption: B-Cell Receptor (BCR) signaling pathway inhibited by **TL-895**.



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Caption: JAK2-BTK crosstalk in Myelofibrosis inhibited by **TL-895**.



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Caption: Workflow for in vitro pharmacodynamic adhesion & chemotaxis assays.

## Detailed Experimental Protocols

The following sections describe representative protocols for key experiments used to characterize the pharmacodynamics of **TL-895**. These are based on standard methodologies employed for BTK inhibitors.

## Protocol 1: In Vitro Kinase Inhibition Assay

- Objective: To determine the IC<sub>50</sub> of **TL-895** against recombinant BTK and a panel of other kinases.
- Methodology:
  - Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and **TL-895** serially diluted in DMSO.
  - Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of **TL-895** in a microplate well.
  - Detection: After incubation, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured (e.g., Kinase-Glo® assay), as lower ATP levels correspond to higher kinase activity.
  - Analysis: The percentage of kinase inhibition is calculated relative to a vehicle (DMSO) control. The IC<sub>50</sub> value is determined by fitting the concentration-response data to a four-parameter logistic curve. A selectivity screen is performed by testing **TL-895** at a fixed concentration against a broad panel of kinases.[\[2\]](#)

## Protocol 2: Static Cell Adhesion Assay

- Objective: To measure the effect of **TL-895** on the adhesion of cancer cells to extracellular matrix proteins.[\[5\]](#)[\[6\]](#)
- Methodology:
  - Plate Coating: 96-well microplates are coated with an adhesion molecule such as Vascular Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1) and incubated overnight.[\[5\]](#)[\[6\]](#)[\[10\]](#) The plates are then washed and blocked with BSA.

- Cell Preparation: Murine 32D or BaF3 cells expressing human JAK2-V617F are fluorescently labeled (e.g., with Calcein-AM).[5][6] The cells are then treated with various concentrations of **TL-895** or vehicle for a specified period (e.g., 4 hours).[5][6]
- Adhesion: The treated cells are added to the coated wells and allowed to adhere for a set time (e.g., 15-30 minutes) at 37°C.[10]
- Washing & Quantification: Non-adherent cells are removed by gentle washing. The fluorescence of the remaining adherent cells in each well is measured using a plate reader.
- Analysis: The percentage of adherent cells is calculated relative to the total number of cells added. The effect of **TL-895** is reported as the percent decrease in adhesion compared to the vehicle control.[5][6][11]

## Protocol 3: Trans-well Chemotaxis Assay

- Objective: To assess the ability of **TL-895** to inhibit the directed migration of cells towards a chemoattractant.[5][6]
- Methodology:
  - Cell Preparation: Target cells (e.g., JAK2-V617F-expressing cells) are serum-starved and pre-treated with **TL-895** or vehicle.[5][6]
  - Chamber Setup: A trans-well insert with a porous membrane (e.g., 8 µm pores) is placed into the well of a 24-well plate. The lower chamber is filled with medium containing a chemoattractant, such as Stromal Cell-Derived Factor-1α (SDF-1α).[5][6][13]
  - Migration: The pre-treated cell suspension is added to the upper chamber of the trans-well insert. The plate is incubated for several hours to allow cells to migrate through the membrane towards the chemoattractant in the lower chamber.
  - Quantification: Cells that have migrated to the lower chamber are collected and counted using a cell counter or a fluorescence-based assay if the cells were pre-labeled.

- Analysis: The inhibition of chemotaxis is determined by comparing the number of migrated cells in **TL-895**-treated wells to vehicle-treated wells.[5][6][11]

## Protocol 4: In Vivo Patient-Derived Xenograft (PDX) Model

- Objective: To evaluate the anti-tumor efficacy of **TL-895** in a model that closely mimics human disease.
- Methodology:
  - Model Establishment: Fresh tumor tissue from a patient (e.g., with DLBCL) is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID IL2Ry-null).[4][14][15] The tumors are allowed to grow to a palpable size.
  - Treatment: Once tumors reach a specified volume (e.g., 150-200 mm<sup>3</sup>), mice are randomized into treatment and control groups. **TL-895** is administered orally at a defined dose and schedule (e.g., 10 mg/kg, daily), while the control group receives a vehicle.[16]
  - Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) throughout the study.[6]
  - Endpoint & Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed. Efficacy is determined by comparing the tumor growth inhibition in the **TL-895** group to the vehicle group.[2] Further pharmacodynamic analysis can be performed on the excised tumors, such as measuring BTK occupancy or downstream signaling markers via Western blot.

## Conclusion

**TL-895** is a highly selective and potent inhibitor of BTK and BMX with a well-defined pharmacodynamic profile. In vitro and in vivo data demonstrate that it effectively blocks key signaling pathways responsible for the proliferation and survival of malignant B-cells and the aberrant cell trafficking seen in myelofibrosis.[2][5][7] By potently inhibiting BTK, **TL-895** reduces downstream cellular functions including adhesion, migration, and the production of inflammatory cytokines.[6][11] These pharmacodynamic effects, demonstrated in robust



preclinical models, provide a strong rationale for the ongoing clinical evaluation of **TL-895** as a targeted therapy for hematological malignancies.[8][15][17]

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